molecular formula C5H11ClN2O B7810699 3-Methylpiperazin-2-one hydrochloride

3-Methylpiperazin-2-one hydrochloride

Cat. No.: B7810699
M. Wt: 150.61 g/mol
InChI Key: KCGTXJBWSKFDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperazin-2-one hydrochloride is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the third position of the piperazine ring, and it exists as a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available piperazine derivatives.

  • Reaction Steps: One common synthetic route involves the reaction of 3-methylpiperazine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the corresponding hydrochloride salt.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced amines.

  • Substitution Products: Substituted piperazine derivatives.

Scientific Research Applications

3-Methylpiperazin-2-one hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methylpiperazin-2-one hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound may interact with enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

3-Methylpiperazin-2-one hydrochloride is similar to other piperazine derivatives, but its unique structural features, such as the presence of the methyl group, distinguish it from others. Some similar compounds include:

  • Piperazine: The parent compound without any substituents.

  • 4-Methylpiperazin-2-one hydrochloride: A structural isomer with the methyl group at a different position.

  • 3-Isopropylpiperazin-2-one hydrochloride: A compound with an isopropyl group instead of a methyl group.

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-5(8)7-3-2-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGTXJBWSKFDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpiperazin-2-one hydrochloride
Reactant of Route 2
3-Methylpiperazin-2-one hydrochloride
Reactant of Route 3
3-Methylpiperazin-2-one hydrochloride
Reactant of Route 4
3-Methylpiperazin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methylpiperazin-2-one hydrochloride
Reactant of Route 6
3-Methylpiperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.